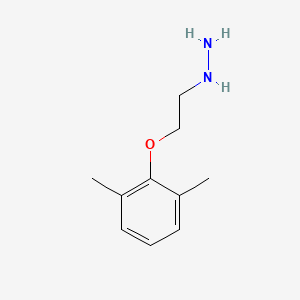
2-(2,6-Dimethylphenoxy)ethylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethylphenoxy)ethylhydrazine is an organic compound with the molecular formula C10H16N2O It is characterized by the presence of a hydrazine group attached to an ethyl chain, which is further connected to a dimethylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenoxy)ethylhydrazine typically involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is purified using techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dimethylphenoxy)ethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy group.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethylphenoxy)ethylhydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethylphenoxy)ethylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound can also interact with cellular pathways, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,6-Dimethylphenoxy)acetohydrazide
- 2-(2,6-Dimethylphenoxy)acetic acid
Uniqueness
2-(2,6-Dimethylphenoxy)ethylhydrazine is unique due to its specific hydrazine group attached to the ethyl chain, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H16N2O |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
2-(2,6-dimethylphenoxy)ethylhydrazine |
InChI |
InChI=1S/C10H16N2O/c1-8-4-3-5-9(2)10(8)13-7-6-12-11/h3-5,12H,6-7,11H2,1-2H3 |
InChI-Schlüssel |
MNSGECSGBCXBAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCCNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid](/img/structure/B14743111.png)
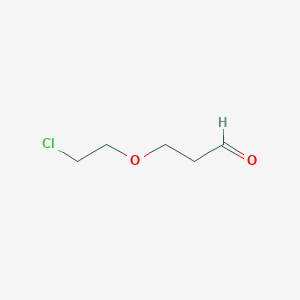
![2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol](/img/structure/B14743122.png)

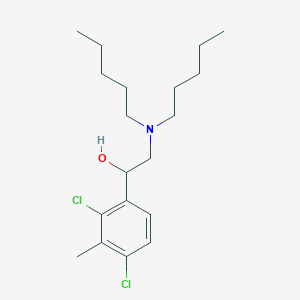
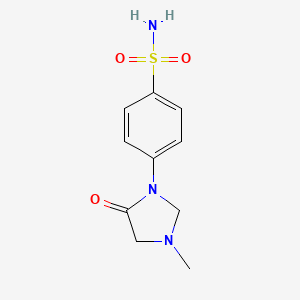
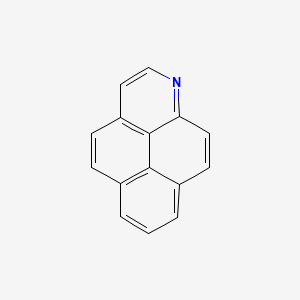
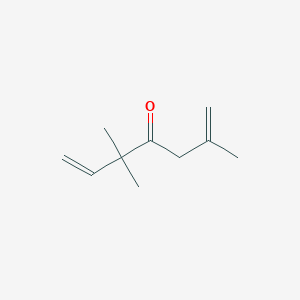
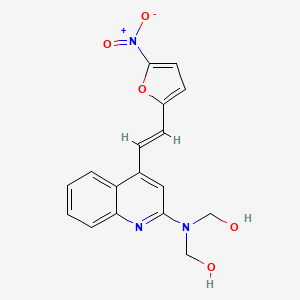
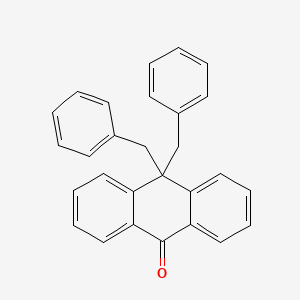

![1-Thiaspiro[2.5]octane](/img/structure/B14743200.png)
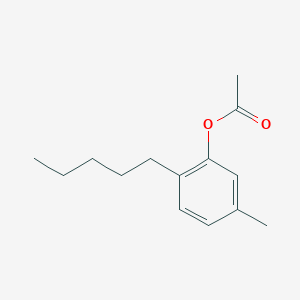
![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
